molecular formula C10H12O3 B1354321 Methyl 2-(benzyloxy)acetate CAS No. 31600-43-8

Methyl 2-(benzyloxy)acetate

Cat. No. B1354321
CAS RN: 31600-43-8
M. Wt: 180.2 g/mol
InChI Key: QNEIZSSWCVSZOS-UHFFFAOYSA-N
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Description

“Methyl 2-(benzyloxy)acetate” is a chemical compound with the molecular formula C10H12O3 . It is used as an active diluent for epoxy resins, with a reference usage amount of 10% to 20% .


Synthesis Analysis

The synthesis of “Methyl 2-(benzyloxy)acetate” involves the reaction of 2-(benzyloxy)acetic acid with methanol . The reaction is facilitated by thionyl chloride and carried out at a temperature below 8°C . The resulting product is a clear, colorless liquid .


Molecular Structure Analysis

The InChI code for “Methyl 2-(benzyloxy)acetate” is 1S/C10H12O3/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Esters, such as “Methyl 2-(benzyloxy)acetate”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .


Physical And Chemical Properties Analysis

“Methyl 2-(benzyloxy)acetate” is a liquid at room temperature . It has a molecular weight of 180.2 . Its solubility is classified as very soluble, with a solubility of 2.23 mg/ml or 0.0124 mol/l .

Scientific Research Applications

Synthesis Applications

Methyl 2-(benzyloxy)acetate plays a significant role in the synthesis of various chemical compounds. It is used as a synthon for α-benzyloxy carboxylic esters, amides, or aldehydes, serving as an enolate precursor for diastereo- and enantioselective aldol reactions (Kobayashi, 2001). Additionally, its derivatives, such as 2-benzyloxy-1-methylpyridinium triflate, are developed as stable, neutral organic salts to convert alcohols into benzyl ethers (Poon & Dudley, 2006).

Pharmaceutical Research

In pharmaceutical research, derivatives of Methyl 2-(benzyloxy)acetate have been investigated for their potential medicinal properties. For instance, compounds like N-(benzyloxy)-2-azaspiro[4,4] nonane-1,3-dione showed anti-MES (maximal electroshock) activity, indicating potential as anticonvulsants (Edafiogho et al., 1991).

Organic Chemistry

In organic chemistry, Methyl 2-(benzyloxy)acetate is utilized for creating complex molecular structures. For example, its interaction with acetonitriles leads to the formation of imidazo[1,2-a]quinoline derivatives (Iminov et al., 2008). These compounds have a wide range of applications, including in medicinal chemistry.

Corrosion Inhibition

Methyl 2-(benzyloxy)acetate derivatives also find applications in materials science, such as in corrosion inhibition. Derivatives like Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments (Elazhary et al., 2019).

Polymer Science

In the field of polymer science, Methyl 2-(benzyloxy)acetate derivatives are used as initiators for polymerization processes. For example, di-tert-butyl perfumarate, derived from Methyl 2-(benzyloxy)acetate, has been used as an initiator in the polymerization of vinyl acetate, leading to the formation of polymers with specific properties (Sato et al., 2001).

Organic Synthesis and Medicinal Chemistry

Methyl 2-(benzyloxy)acetate is a versatile reagent in organic synthesis and medicinal chemistry. It is used in the synthesis of various organic compounds and has applications in the development of pharmaceuticals. For instance, its role in the synthesis of anti-inflammatory benzoxazole derivatives and in the construction of pharmaceutical compounds like phomopsin A tripeptide side chain is noteworthy (Dunwell & Evans, 1977); (Yasuno et al., 2016).

Environmental Applications

In environmental science, Methyl 2-(benzyloxy)acetate derivatives are explored for their potential in biogas production and as herbicidal agents. Their impact on the microbial communities involved in biogas production has been studied, offering insights into the environmental impact of these compounds (Czarny et al., 2019).

Safety And Hazards

“Methyl 2-(benzyloxy)acetate” is classified as a warning hazard . It has hazard statements H227, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “Methyl 2-(benzyloxy)acetate” could involve further exploration of its synthesis and reactions. For instance, its synthesis could be optimized, and its reactions with various reagents could be studied in more detail. Additionally, its potential applications in various fields, such as in the production of epoxy resins, could be further investigated .

properties

IUPAC Name

methyl 2-phenylmethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEIZSSWCVSZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471651
Record name METHYL 2-(BENZYLOXY)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(benzyloxy)acetate

CAS RN

31600-43-8
Record name METHYL 2-(BENZYLOXY)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl glycolate (2 g, 22.2 mmol) in anhydrous diethyl ether (100 mL), at room temperature, under a nitrogen atmosphere, was added silver(I)oxide (10.3 g, 44.4 mmol). The suspension was stirred for 15 minutes and benzyl bromide (4.5 g, 26.3 mmol) was added. The mixture was stirred at the same temperature for 24 h and the insoluble materials were removed by filtration through a short pad of celite. The filtrate was concentrated under reduced pressure and the crude product chromatographed over a column of silica gel, eluting with 20% diethyl ether-petroleum ether to give 70, as a colorless liquid in 70% yield (2.8 g).
Quantity
2 g
Type
reactant
Reaction Step One
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100 mL
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solvent
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10.3 g
Type
catalyst
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4.5 g
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reactant
Reaction Step Two
Name
Yield
70%

Synthesis routes and methods II

Procedure details

Benzyloxyacetyl chloride was added slowly to 10 vol of MeOH at 0-5° C. The mixture was stirred at room temperature for 20 h. MeOH was removed under vacuum to give quantitatively the desired product.
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Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (60%) (3.7 g, 93.12 mmol) in tetrahydrofuran (60 mL) was added dropwise a mixture of 1H-pyrrolo[2,3-b]pyridine (391=(5 g, 42.33 mmol) and bromoacetonitrile (10 g, 84.65 mmol) dissolved in tetrahydrofuran (40 mL) at 0° C. and the reaction mixture was stirred for 30 min at same temperature, then at room temperature for 6 h (TLC, 40% ethyl acetate in hexane, Rf=0.5). After completion of the reaction, the reaction mixture was quenched with saturated ammonium chloride solution (100 mL). The tetrahydrofuran was removed, water (100 mL) was added, and the mixture was extracted with ethyl acetate (3×100 mL). The separated organic part was washed with brine (100 mL) and dried and concentrated to get a crude mass which was purified by Combi-Flash (eluted at 20% ethyl acetate in hexane) to afford pyrrolo[2,3-b]pyridin-1-yl-acetonitrile (3) (4 g, 60%) as a light brown solid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
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reactant
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0 (± 1) mol
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reactant
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10 g
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reactant
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40 mL
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Synthesis routes and methods IV

Procedure details

To a stirred solution of benzyloxy-acetic acid (5 g, 30.12 mmol) in methanol (100 mL) was added SOCl2 (2.66 mL, 35.8 mmol) at 0° C. The mixture was stirred for 30 min at 0° C., finally at room temperature for 2.5 h. After completion of the reaction, the solvent was evaporated and the reaction mixture was diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution. The separated organic part was dried over sodium sulfate and concentrated under reduced pressure to get benzyloxy-acetic acid methyl ester (3) as a crude colorless oil (4.98 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.66 mL
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reactant
Reaction Step One
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100 mL
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reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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